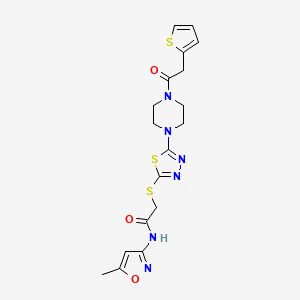
3-(Isocyanatomethyl)-3-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isocyanatomethyl)-3-methyloxetane , also known by its IUPAC name 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane , is an organic compound classified as an aliphatic diisocyanate . Unlike its more common counterpart, hexamethylene diisocyanate (HDI), which is widely used in polyurethane foam production, this compound is produced in smaller quantities and finds specialized applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors. While I don’t have specific synthetic pathways for this compound, it typically starts from cyclohexane derivatives and involves isocyanate functionalization. Researchers have explored various methods to achieve this, including cycloaliphatic ring-opening reactions and selective isocyanate group introduction .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two reactive isocyanate groups attached. These isocyanate groups exhibit differences in reactivity between primary and secondary NCO groups. The presence of methyl groups linked to the cyclohexane ring broadens its compatibility with resins and solvents. The inherent cycloaliphatic ring confers heightened rigidity and an elevated glass transition temperature to products based on this compound .
Chemical Reactions Analysis
- Coating Applications : It is used in enamel coatings that resist abrasion and degradation from ultraviolet light, making it suitable for exterior aircraft paint .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Photocycloaddition Reactions
One study detailed the photocycloaddition of 2,2-diisopropyl-1,3-dioxol with methyl trimethylpyruvate, leading to a bicyclic oxetane in high diastereoisomeric excess. This process, facilitated by the presence of oxetane structures, highlights the potential of 3-(Isocyanatomethyl)-3-methyloxetane in synthesizing complex molecular frameworks with high stereocontrol, which could be crucial in pharmaceutical synthesis and material science (Buhr et al., 1996).
Formation of Complex Organic Molecules
Another research focused on the formation routes of methyl isocyanate (CH3NCO), a molecule relevant to the study of interstellar chemistry and potentially related to this compound through isocyanate chemistry. This study not only extends the understanding of organic molecule formation in space but also suggests synthetic pathways that could be applied in laboratory settings to create complex molecules from simpler isocyanate-containing precursors (Ligterink et al., 2017).
Photodynamic Therapy (PDT) for Cancer
Research into near-infrared (NIR) photosensitizers for fluorescence imaging and photodynamic therapy of cancer has explored compounds structurally related to oxetanes, indicating the potential of this compound derivatives in medical applications. These compounds could serve as dual-function agents for both imaging and therapy, offering a non-invasive treatment option for tumors (Patel et al., 2016).
Chemical Modification and Material Science
The ability to modify polymer side chains through isocyanide-based multicomponent reactions (IMCRs) suggests applications in materials science, where this compound could be a key component. By adjusting polymer properties such as cloud point and glass transition temperatures, researchers can tailor materials for specific applications, enhancing their biomedical potential (Sehlinger et al., 2015).
Corrosion Protection
A study on the corrosion protection and adhesion properties of epoxy coatings applied on steel substrates pre-treated with a sol-gel-based silane coating filled with functionalized graphene oxide nanosheets highlights another application. This research demonstrates the utility of isocyanate functionality in enhancing the durability and effectiveness of protective coatings, potentially including those derived from this compound (Parhizkar et al., 2018).
Eigenschaften
IUPAC Name |
3-(isocyanatomethyl)-3-methyloxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2-7-5-8)3-9-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSSLDTHCSJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-88-0 |
Source


|
| Record name | 3-(isocyanatomethyl)-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
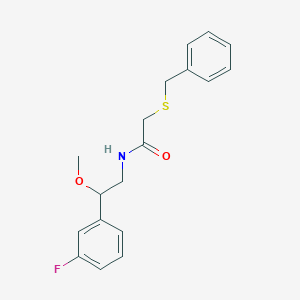
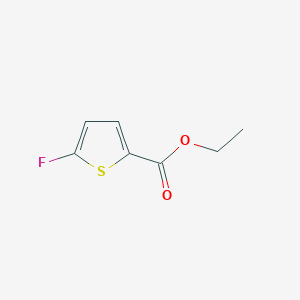
![N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2915872.png)
![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)
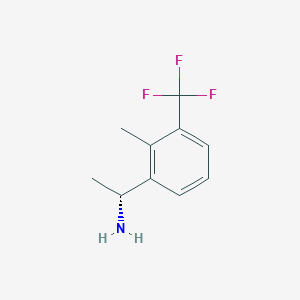
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2915880.png)


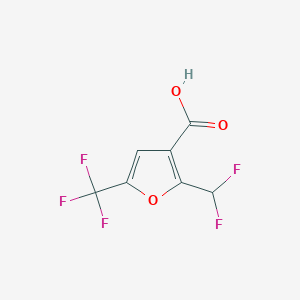
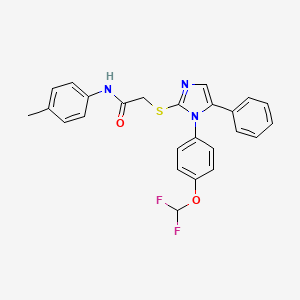
![4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid](/img/structure/B2915887.png)
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)
![2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide](/img/structure/B2915889.png)
